molecular formula C7H9N3O2 B1612822 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 885281-33-4

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1612822
M. Wt: 167.17 g/mol
InChI Key: MMOJRJGERMVGKS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a chemical compound . It is part of a class of compounds known as hydrazone derivatives, which are known to exhibit a wide variety of biological activities .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid involves several steps. The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .


Chemical Reactions Analysis

Hydrazones are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . The α-hydrogen atom of hydrazones is more acidic as compared to ketones .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a solid . Its empirical formula is C6H9N3 and its molecular weight is 123.16 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives have been synthesized for various research purposes. For instance, the synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been achieved using a sequence of reductive amination, chlorination, and cyclization, showing the compound's versatility in organic synthesis (Teng Da-wei, 2012).

Application in Antimicrobial Studies

  • Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid have been evaluated for their antimicrobial activity. This indicates its potential use in developing antimicrobial agents (B. Jyothi & N. Madhavi, 2019).

Chemiluminescent Properties

  • A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, have been synthesized and their chemiluminescent properties explored. This highlights its utility in the field of bioconjugation and chemiluminescence research (M. Adamczyk et al., 2003).

Biological Evaluation of Derivatives

  • Research on the synthesis of pyrazinecarboxamides, including derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, has revealed their potential in anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. This demonstrates the compound's relevance in pharmacological and biological research (M. Doležal et al., 2006).

Development of Industrial Processes

  • The compound and its derivatives have been used in developing industrial processes, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, to prepare various imidazo[1,2-a]pyrazines efficiently. This underscores its industrial relevance, particularly in the pharmaceutical industry (M. Baenziger et al., 2017).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation . It’s recommended to handle it with appropriate safety measures .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOJRJGERMVGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620471
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS RN

885281-33-4
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 3
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 4
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 5
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Citations

For This Compound
2
Citations
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
The design and synthesis of a series of 6-methylidene penems containing [6,5]-fused bicycles (thiophene, imidazole, or pyrazle-fused system) as novel class A, B, and C β-lactamase …
Number of citations: 59 pubs.acs.org
B Liu, F Li, T Zhou, XQ Tang… - Journal of heterocyclic …, 2018 - Wiley Online Library
Tuberculosis (TB), which affects primarily the lungs (pulmonary TB) apart from other vital organs, is a life‐threatening chronic deadliest infectious disease caused by members of …
Number of citations: 32 onlinelibrary.wiley.com

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